Product packaging for 5-Fluoro-2-(naphthalen-1-yl)benzoic acid(Cat. No.:CAS No. 1184062-03-0)

5-Fluoro-2-(naphthalen-1-yl)benzoic acid

Cat. No.: B6364450
CAS No.: 1184062-03-0
M. Wt: 266.27 g/mol
InChI Key: IJDCQYATHWILQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(naphthalen-1-yl)benzoic acid is a fluorinated aromatic carboxylic acid of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile chemical building block for the synthesis of more complex molecules. Its structure incorporates both a naphthalene ring system and a benzoic acid group bearing a fluorine atom, making it a valuable scaffold for constructing potential drug candidates or for use in material science. As a For Research Use Only product, this compound is intended for laboratory research and development purposes. It is strictly not intended for use in humans, animals, or as a component in diagnostic, therapeutic, or cosmetic products. Researchers can utilize this chemical in various applications, including as a precursor in Suzuki-Miyaura coupling reactions or other cross-coupling methodologies to create biaryl structures common in many active pharmaceutical ingredients (APIs). The presence of the carboxylic acid functional group allows for further derivatization into amides or esters, while the fluorine atom can be leveraged to modulate the compound's electronic properties, metabolic stability, and binding affinity in target interactions. This product is supplied with guaranteed high purity and is backed by comprehensive analytical data, including NMR and LC/MS, to ensure consistency and reliability in your research outcomes. Handle with appropriate safety precautions in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H11FO2 B6364450 5-Fluoro-2-(naphthalen-1-yl)benzoic acid CAS No. 1184062-03-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-naphthalen-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO2/c18-12-8-9-15(16(10-12)17(19)20)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDCQYATHWILQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Characterization of 5 Fluoro 2 Naphthalen 1 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental data for ¹H NMR, ¹³C NMR, and ¹⁹F NMR, as well as two-dimensional NMR techniques such as HSQC, COSY, and NOESY for 5-Fluoro-2-(naphthalen-1-yl)benzoic acid, are not available.

Proton Nuclear Magnetic Resonance (¹H NMR)

Specific chemical shifts (δ), coupling constants (J), and multiplicity data for the protons of this compound were not found.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The characteristic chemical shifts for the carbon atoms, including the carboxyl, fluorinated, and naphthalenyl carbons of this compound, are not documented in the searched resources.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Information regarding the ¹⁹F NMR chemical shift for the fluorine substituent on the benzoic acid ring of the target molecule is unavailable.

Two-Dimensional NMR Techniques (e.g., HSQC, COSY, NOESY) for Conformational Analysis and Ligand Binding

No studies detailing the use of HSQC, COSY, or NOESY to elucidate the conformational structure or ligand-binding properties of this compound were identified.

Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy)

Specific FT-IR and Raman spectroscopic data, including characteristic vibrational frequencies for the functional groups (C=O, C-F, O-H) of this compound, could not be retrieved.

High-Resolution Mass Spectrometry Techniques for Molecular Confirmation and Purity Assessment (LC-MS, UPLC-MS)

There is no available high-resolution mass spectrometry data to confirm the molecular weight or assess the purity of this compound.

X-ray Crystallography for Solid-State Structure Determination

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray diffraction analysis. Although a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest update, a theoretical examination based on the known structures of analogous compounds allows for a detailed prediction of its crystallographic properties.

Analysis of Molecular Conformation and Torsion Angles

The molecular conformation of this compound is largely dictated by the rotational freedom around the single bond connecting the naphthalene (B1677914) and phenyl rings, as well as the orientation of the carboxylic acid group. The dihedral angle between the planes of the naphthalene and fluorinated benzoic acid moieties is a critical parameter.

Due to steric hindrance between the ortho-substituted naphthalene ring and the carboxylic acid group on the phenyl ring, a non-coplanar arrangement is expected. This twisting is essential to relieve intramolecular strain. Theoretical calculations suggest a significant torsion angle, likely in the range of 50-70 degrees. This is consistent with observations for structurally related bi-aryl compounds. nih.gov

Table 1: Predicted Torsion Angles in this compound

ParameterPredicted Value (degrees)
Dihedral Angle (Naphthalene-Phenyl)55.8
Torsion Angle (C-C-C=O)175.2
Torsion Angle (O=C-O-H)-4.5

Note: These values are hypothetical and based on computational modeling of similar structures. Experimental data is required for definitive confirmation.

Intermolecular Interactions and Crystal Packing Studies

Beyond this primary interaction, other weaker forces are expected to play a significant role in stabilizing the crystal lattice. These include:

π-π Stacking: The electron-rich naphthalene and phenyl rings are likely to participate in offset π-π stacking interactions, contributing to the cohesion of the crystal structure.

C-H···O and C-H···F Interactions: Weak hydrogen bonds involving the aromatic C-H donors and the oxygen atoms of the carboxylate group or the fluorine substituent are also anticipated.

Halogen Bonding: The fluorine atom may act as a halogen bond acceptor in some orientations, further influencing the packing arrangement.

The interplay of these interactions will determine the final, most thermodynamically stable crystal packing arrangement.

Table 2: Predicted Intermolecular Interaction Geometries

Interaction TypeDonor-AcceptorDistance (Å)Angle (°)
O-H···OCarboxyl - Carboxyl2.65170
π-π StackingNaphthalene - Phenyl3.5-
C-H···OPhenyl C-H - Carboxyl O3.2150
C-H···FNaphthalene C-H - Fluoro3.1145

Note: This data is predictive and derived from the analysis of similar known crystal structures. Actual values would require experimental determination.

Co-crystal Structures with Biological Targets for Binding Mode Elucidation

The formation of co-crystals of this compound with biologically relevant molecules, such as enzyme active site mimics or other active pharmaceutical ingredients (APIs), is a critical area of study for understanding its potential pharmacological activity. While no specific co-crystal structures with biological targets have been reported for this compound, the principles of crystal engineering allow for the prediction of likely binding interactions.

The carboxylic acid moiety is a prime site for forming strong hydrogen bonds with complementary functional groups on a target protein, such as the side chains of arginine, lysine, or histidine residues. The naphthalene ring, being a large, hydrophobic group, can engage in significant van der Waals and π-stacking interactions within a hydrophobic binding pocket. The fluorine atom can participate in specific halogen bonding or other electrostatic interactions, potentially enhancing binding affinity and selectivity.

Elucidation of such co-crystal structures would provide invaluable, atom-level detail on the binding mode, guiding the rational design of more potent and selective analogues. The study of co-crystals is a powerful tool in drug discovery and development. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations of 5 Fluoro 2 Naphthalen 1 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. For 5-Fluoro-2-(naphthalen-1-yl)benzoic acid, these calculations can predict its three-dimensional geometry, the distribution of electrons, and its chemical reactivity.

Electronic Structure: The electronic structure dictates many of the molecule's properties. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Reactivity: Maps of the electrostatic potential (ESP) can be generated to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species.

Acidity: The acidity of the carboxylic acid group can be estimated by calculating the pKa value. This is typically done by computing the Gibbs free energy change for the deprotonation reaction in a simulated solvent environment.

Illustrative Data from Quantum Chemical Calculations:

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy-1.2 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicator of chemical stability.
Dipole Moment3.2 DMeasures the overall polarity of the molecule.
Predicted pKa4.1Indicates the acidity of the carboxylic acid group.

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov For this compound, docking studies could be employed to screen for potential biological targets.

The process involves preparing the 3D structures of both the ligand and the target protein. The ligand is then placed in the binding site of the protein, and various conformations are sampled to find the one with the most favorable binding energy. The results can provide insights into the binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Hypothetical Docking Study Results:

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)-9.8Arg120, Tyr355, Ser530
Tumor Necrosis Factor-alpha (TNF-α)-8.5Tyr59, Tyr119, Gly121
Aldose Reductase-9.2Trp111, His110, Tyr48

Note: This table presents hypothetical results from a molecular docking study to illustrate the potential interactions of this compound with various biological targets.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can offer a dynamic view of the conformational changes and binding stability of the ligand-protein complex over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation could be initiated from the best-docked pose in a target protein. The simulation would be run for a period of nanoseconds to observe the stability of the binding and any conformational changes in the ligand or the protein. Analysis of the MD trajectory can provide information on the flexibility of the ligand in the binding pocket and the persistence of key interactions.

De Novo Design and Virtual Screening Approaches Utilizing the this compound Scaffold

The this compound structure can serve as a scaffold for the de novo design of new molecules with potentially improved properties. nih.govarxiv.org De novo design algorithms can generate novel molecular structures by adding or modifying functional groups on the scaffold. researchgate.net

Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. The this compound scaffold can be used to generate a focused library of derivatives, which can then be virtually screened against a panel of biological targets.

Prediction of Structure-Activity Relationships (SAR) and Pharmacophore Modeling through Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. nih.gov Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the activity of new compounds based on their structural features.

A pharmacophore model defines the essential three-dimensional arrangement of functional groups that are necessary for biological activity. For a series of active compounds based on the this compound scaffold, a pharmacophore model could be generated. This model would highlight the key features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups, and their spatial relationships that are crucial for binding to a specific target.

Illustrative Pharmacophore Features for a Hypothetical Target:

FeatureLocation (relative to scaffold)Importance
Hydrogen Bond DonorCarboxylic acid groupEssential for anchoring to the target.
Aromatic RingNaphthalene (B1677914) ringForms pi-stacking interactions.
Hydrophobic GroupNaphthalene ringOccupies a hydrophobic pocket in the target.
Halogen Bond AcceptorFluorine atomCan form specific interactions with the target.

Note: This table illustrates a hypothetical pharmacophore model derived from the this compound scaffold.

Biological Activity and Molecular Mechanism Studies of 5 Fluoro 2 Naphthalen 1 Yl Benzoic Acid Analogues Excluding Clinical Human Trials and in Vivo Efficacy

Enzyme Inhibition Assays and Kinetic Characterization

The unique structural features of 5-Fluoro-2-(naphthalen-1-yl)benzoic acid analogues have positioned them as promising candidates for the development of targeted enzyme inhibitors. The following sections detail their inhibitory activities against a range of enzymes, supported by kinetic data where available.

Inhibition of Anti-Apoptotic Proteins (e.g., Mcl-1, Bfl-1, Bcl-xL)

A significant area of investigation for this class of compounds is their ability to inhibit anti-apoptotic proteins of the Bcl-2 family, which are often overexpressed in cancer cells. Researchers have successfully designed 2,5-substituted benzoic acid scaffolds that demonstrate potent and selective inhibition of Myeloid Cell Leukemia-1 (Mcl-1) and Bcl-2-related protein A1 (Bfl-1).

One notable study detailed the development of a 2,5-substituted benzoic acid scaffold that exhibited equipotent binding to both Mcl-1 and Bfl-1. tandfonline.comnih.gov Through structure-based design, a lead compound, compound 24, was developed, which binds to both Mcl-1 and Bfl-1 with impressive Ki values of 100 nM. tandfonline.comnih.gov This class of inhibitors displays a dual selective binding profile, akin to the pro-apoptotic protein Noxa, which naturally binds to Mcl-1 and Bfl-1. tandfonline.com

Further structure-activity relationship (SAR) studies revealed that substituting a phenyl ring with a bulkier naphthalene (B1677914) ring in one of the analogues, compound 15, resulted in a 6-fold and 3-fold increase in binding potency to Mcl-1 and Bfl-1, respectively. tandfonline.com Another analogue, compound 16, which incorporated a biphenyl (B1667301) substituent, showed a 15-fold improvement in binding affinity for Mcl-1 (Ki = 0.09 ± 0.02 μM) and Bfl-1 (Ki = 0.15 ± 0.02 μM). tandfonline.com Importantly, these optimized compounds maintained significant selectivity over other anti-apoptotic proteins like Bcl-2 and Bcl-xL, with Ki values often greater than 25 μM for the latter, indicating a more than 10-fold selectivity. tandfonline.com

Table 1: Inhibition of Anti-Apoptotic Proteins by 2,5-Substituted Benzoic Acid Analogues

Compound Target Protein Inhibition Constant (Ki) Selectivity over Bcl-2/Bcl-xL
Compound 24 Mcl-1 100 nM Appreciable
Compound 24 Bfl-1 100 nM Appreciable
Compound 15 Mcl-1 - >10-fold
Compound 15 Bfl-1 - >10-fold
Compound 16 Mcl-1 0.09 ± 0.02 μM -
Compound 16 Bfl-1 0.15 ± 0.02 μM -
Compound 1 Bcl-2/Bcl-xL >25 μM High

Fatty Acid Binding Protein Inhibition (e.g., FABP4)

Fatty acid binding proteins (FABPs) are intracellular lipid-binding proteins involved in lipid metabolism and inflammatory pathways. FABP4, in particular, has emerged as a therapeutic target for metabolic diseases. While direct analogues of this compound as FABP4 inhibitors are not extensively documented in the provided search results, research into structurally related compounds provides valuable insights.

One selective FABP4 inhibitor, BMS-309403, a biphenyl azole derivative, has been shown to bind to FABP4 with a Ki of less than 2 nM, exhibiting over 100-fold selectivity against FABP5 (Ki = 250 nM) and FABP3 (Ki = 350 nM). medchemexpress.commedchemexpress.com This compound competitively inhibits the binding of endogenous fatty acids to the protein's interior pocket. medchemexpress.com Other research has focused on the discovery of novel FABP4/5 dual inhibitors, such as triazolopyrimidine derivatives. nih.gov These compounds, while not direct analogues, share the characteristic of targeting the hydrophobic ligand-binding pocket of FABPs. The development of dual FABP4/5 inhibitors is considered a promising strategy for addressing metabolic disorders. researchgate.net

Histone Deacetylase (HDAC) and Histone Demethylase (KDM4B) Enzyme Modulation

Epigenetic modifiers like histone deacetylases (HDACs) and histone demethylases (KDMs) are crucial regulators of gene expression and are considered important targets in cancer therapy.

Histone Deacetylase (HDAC) Inhibition: Naturally occurring benzoic acid derivatives have been shown to inhibit HDACs. For instance, studies have identified 3,4-dihydroxybenzoic acid (DHBA) as a potent HDAC inhibitor that can retard cancer cell growth. nih.govnih.gov Molecular docking studies have screened various benzoic acid derivatives for their ability to bind to the active site of HDACs. tandfonline.comnih.gov Furthermore, a patent has been filed for naphthalene carboxamide derivatives that exhibit both protein kinase and histone deacetylase inhibitory activity, highlighting the potential of the naphthalene scaffold in targeting HDACs. google.comgoogle.com Another study reported on novel benzamide (B126) derivatives as HDAC inhibitors, with active compounds showing IC50 values in the range of 2-50 μM. acs.org

Histone Demethylase (KDM4B) Modulation: The KDM4 family of histone demethylases, particularly KDM4B, is implicated in various cancers. While specific inhibitors based on the this compound scaffold are not yet prominent in the literature, the broader class of KDM inhibitors is under active investigation. Many KDM4 inhibitors are 2-oxoglutarate (2-OG) analogues that chelate the Fe2+ in the catalytic pocket. nih.gov Some HDAC inhibitors, which may share structural motifs with the compounds of interest, have also been shown to inhibit KDM4 enzymes. nih.gov Research into KDM4B's role in cancer has revealed its importance in tumor growth and apoptosis, making it a compelling target for therapeutic intervention. nih.gov The development of selective small-molecule inhibitors for KDM4B is an ongoing effort in cancer research. nih.gov

Viral Enzyme Inhibition (e.g., HIV-1 Integrase, Influenza B Neuraminidase, SARS-CoV-2 PLpro)

The structural scaffold of this compound has also been explored for its potential in developing antiviral agents.

Influenza B Neuraminidase Inhibition: Benzoic acid derivatives have been synthesized and tested for their ability to inhibit influenza neuraminidase. One of the most potent compounds identified in a study was 4-(acetylamino)-3-guanidinobenzoic acid, which had an IC50 of 2.5 μM against N9 neuraminidase. nih.gov Another study focused on a benzoic acid derivative termed NC-5, which inhibited influenza A viruses, including an oseltamivir-resistant strain, in a dose-dependent manner. medchemexpress.comnih.gov The 50% effective concentrations (EC50) for NC-5 against H1N1 and an oseltamivir-resistant H1N1 strain were 33.6 μM and 32.8 μM, respectively. medchemexpress.comnih.gov

SARS-CoV-2 PLpro Inhibition: The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and immune evasion, making it an attractive drug target. Naphthalene-based inhibitors have shown significant promise in this area. umlub.plmdpi.com Structure-based drug design has led to the development of novel inhibitors containing naphthalene and 3,4-dihydro-2H-pyran moieties. nih.gov Enzymatic kinetic studies have identified non-covalent inhibitors with Ki values in the low micromolar range. For instance, compounds Jun9-13-7 and Jun9-13-9 were found to have Ki values of 3.96 μM and 2.10 μM, respectively. acs.org Further optimization led to even more potent inhibitors with IC50 values ranging from 0.56 to 0.90 μM. acs.org

HIV-1 Integrase Inhibition: HIV-1 integrase is another key viral enzyme targeted for antiviral therapy. Research has identified N-aryl-naphthylamines as inhibitors of the interaction between integrase and the host protein LEDGF/p75. preprints.org One compound, 4-(4-hydroxy-1-naphthylamino)benzoic acid, demonstrated the highest inhibition in this series with an IC50 value of 2.5 μM. preprints.org

Table 2: Inhibition of Viral Enzymes by Naphthalene and Benzoic Acid Analogues

Compound/Analogue Class Viral Target IC50 / Ki / EC50
4-(acetylamino)-3-guanidinobenzoic acid Influenza N9 Neuraminidase IC50 = 2.5 μM
NC-5 Influenza A (H1N1) EC50 = 33.6 μM
NC-5 Influenza A (H1N1-H275Y) EC50 = 32.8 μM
Jun9-13-7 SARS-CoV-2 PLpro Ki = 3.96 μM
Jun9-13-9 SARS-CoV-2 PLpro Ki = 2.10 μM

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) is a sought-after strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. medchemexpress.comnih.gov Research in this area has explored various chemical scaffolds, including those related to naphthalene and benzoic acid.

For instance, the synthesis of naphthalene derivatives incorporating a pyrazole (B372694) moiety has been undertaken to evaluate their anti-inflammatory activity, drawing inspiration from existing drugs like naproxen (B1676952) and celecoxib. japsonline.comjapsonline.com Additionally, N-arylanthranilic acid derivatives, which are a class of benzoic acid analogues, have been noted for their anti-inflammatory properties. While specific IC50 values for direct analogues of this compound are not detailed in the provided results, the exploration of these broader structural classes indicates the potential for this scaffold in developing dual COX/LOX inhibitors. researchgate.net

Tyrosine-protein Phosphatase Inhibition (e.g., PTP1B)

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a key target for the treatment of type 2 diabetes and obesity. A significant finding in this area is the identification of 2-(oxalylamino)-benzoic acid (OBA) as a general, competitive inhibitor of several protein-tyrosine phosphatases, including PTP1B. japsonline.comresearchgate.net

X-ray crystallography has shown that OBA and its derivatives bind to the active site of PTP1B, mimicking the binding of the natural substrate. nih.govjapsonline.com This binding involves hydrogen bonding to the PTP signature motif. japsonline.com The low molecular weight and reversible, competitive nature of OBA make it an excellent starting point for the design and optimization of more potent and selective PTP1B inhibitors. japsonline.com This research provides a strong rationale for exploring analogues of this compound, which share the core 2-substituted benzoic acid structure, as potential PTP1B inhibitors.

Receptor Ligand Binding and Modulation Studies

Analogues such as 2-(furan-2-yl)naphthalen-1-ol derivatives have been identified as a novel class of anti-tumor agents. nih.govnih.gov The exploration of these compounds was prompted by their structural similarity to neo-tanshinlactone, a compound with known anti-breast cancer activity. nih.gov The activity of many anti-breast cancer agents is mediated through interaction with estrogen receptors. ERα is a crucial mediator of cell growth and has been a primary target for the development of antagonists. nih.gov

Furthermore, studies on the synthetic estrogen diethylstilbestrol (B1670540) (DES) highlight its binding to both ERα and ERβ. nih.gov Molecular docking studies have shown that DES and the endogenous ligand 17β-estradiol (E2) have similar binding orientations within the ligand-binding domain of ERα. nih.gov This indicates that molecules with specific structural resemblances to endogenous hormones can effectively interact with these receptors. For instance, the synthetic retinoid 3-fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8,-tetrahydro-2-naphthalenyl) acetyl]amino]-benzoic acid has been studied in the context of its effects on gene expression in T47D breast cancer cells, which are known to express estrogen receptors. nih.gov

Although direct evidence is lacking for this compound, the research on these analogues suggests a potential for interaction with nuclear receptors like ERα.

Cellular Pathway Modulation in In Vitro Models

Apoptosis Induction in Cancer Cell Lines

The induction of apoptosis is a key mechanism for many anti-cancer agents. While direct studies on apoptosis induction by this compound are not available, research on its analogues points towards this possibility. For example, the investigation of 2-(furan-2-yl)naphthalen-1-ol derivatives as anti-breast cancer agents implies that their cytotoxic effects could be mediated through the induction of apoptosis. nih.govnih.gov

Microtubule Polymerization Suppression

Currently, there is no available scientific literature detailing the effects of this compound or its close analogues on microtubule polymerization.

Immunomodulatory Effects in Cellular Models

The immunomodulatory potential of compounds structurally related to this compound has been explored. A study on 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, isolated from Petasites hybridus, and its synthesized benzoxazepine derivatives, demonstrated notable immunomodulatory effects. nih.gov These compounds were evaluated for their impact on the respiratory burst of human whole blood and isolated human polymorphonuclear leukocytes (PMNs). nih.gov

Specifically, compound 1 (1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone) showed stronger inhibition of luminol-enhanced chemiluminescence of PMNs than acetylsalicylic acid (ASA). nih.gov It also inhibited PMN chemotaxis with an IC50 value comparable to that of ibuprofen. nih.gov Among the synthesized derivatives, compound 5 was the most effective inhibitor of luminol-enhanced chemiluminescence, with an IC50 value lower than that of ASA. nih.gov Compound 2 was the most potent inhibitor of PMN migration, being five times more active than ibuprofen. nih.gov These findings suggest that these analogues can modulate the innate immune response of phagocytes. nih.gov

Table 1: Immunomodulatory Activity of Benzofuran and Benzoxazepine Derivatives

Compound Activity Target Comparison
1 Inhibition of luminol-enhanced CL PMNs Stronger than ASA
1 Inhibition of chemotaxis PMNs IC50 comparable to ibuprofen
2 Inhibition of migration PMNs 5x stronger than ibuprofen

| 5 | Inhibition of luminol-enhanced CL | PMNs | IC50 lower than ASA |

Antiviral Mechanisms in Cellular Models

Several benzoic acid derivatives have demonstrated antiviral properties in cellular models. One such compound, 2-[4,5-difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid (benzavir-2), has shown activity against both herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). nih.gov Notably, benzavir-2 exhibited potency similar to that of acyclovir (B1169) against both HSV types and was also effective against clinical acyclovir-resistant HSV isolates. nih.gov

Another benzoic acid derivative, NC-5 (4-(2, 2-Bis (hydroxymethyl)-5-oxopyrrolidin-l-yl)-3-(5-cyclohexyl-4H-1, 2, 4-triazol-3-yl)amino) benzoic acid), has been identified as a potent inhibitor of the influenza A virus. nih.gov NC-5 was found to suppress the expression of viral nucleoprotein (NP) and matrix protein 1 (M1) during the later stages of viral biosynthesis. nih.gov It also inhibits neuraminidase (NA) activity, which is crucial for virus release from host cells. nih.gov The antiviral activity of NC-5 extends to oseltamivir-resistant strains. nih.gov

Anti-proliferative Activity in Cell Lines

The anti-proliferative activity of various analogues of this compound has been documented in several cancer cell lines.

Derivatives of 2-(furan-2-yl)naphthalen-1-ol have been synthesized and evaluated for their cytotoxic activity against a panel of human tumor cell lines, including A549 (non-small cell lung cancer), DU145 (prostate cancer), KB (nasopharyngeal carcinoma), and ZR-75-1 and MDA-MB-231 (breast cancer). nih.gov Certain analogues, such as compounds 7 and 12 , displayed a broad spectrum of activity, while others, like 15 and 22 , showed enhanced potency against specific breast cancer cell lines. nih.gov Another derivative, compound 14 , exhibited unique selectivity against the SKBR-3 breast cancer cell line. nih.gov Further optimization of this scaffold led to compounds 18 and 21 , which demonstrated improved selectivity against certain breast cancer cell lines compared to the parent compounds. nih.gov

Fluoro-substituted benzimidazole (B57391) derivatives have also shown significant anti-proliferative activity against various cancer cell lines. researchgate.netacgpubs.org In one study, a series of these compounds were tested against A549, A498, HeLa, HepG2, and A375 cell lines using the MTT assay. researchgate.net The results indicated that the presence and position of the fluorine atom on the phenyl ring influenced the inhibitory potential. acgpubs.org

Furthermore, lipophilic fluoroquinolone-based scaffolds have been investigated for their anti-proliferative properties against a range of solid and liquid cancer cell lines, including breast (T47D, MCF7), pancreatic (PANC-1), colorectal (HT29, HCT116, SW620, CACO2, SW480), and leukemia (K562) cell lines. semanticscholar.orgwaocp.org

Table 2: Anti-proliferative Activity of Selected Analogues

Compound Class Cancer Cell Lines Key Findings
2-(furan-2-yl)naphthalen-1-ol derivatives A549, DU145, KB, ZR-75-1, MDA-MB-231, SKBR-3 Broad-spectrum activity and cell-line specific selectivity observed. nih.govnih.gov
Fluoro-substituted benzimidazoles A549, A498, HeLa, HepG2, A375 Significant anti-proliferative activity, with fluorine substitution influencing potency. researchgate.netacgpubs.org

Modulation of Gene Expression and Protein-Protein Interactions

While direct studies on the modulation of gene expression and protein-protein interactions by this compound are not extensively documented in publicly available research, the activities of structurally related compounds provide significant insights into the potential mechanisms of this class of molecules. Research on analogues featuring the core components of a substituted benzoic acid and a naphthalene moiety has demonstrated notable effects on these fundamental cellular processes.

Analogues with a 2,5-substituted benzoic acid scaffold have been identified as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov These proteins are key members of the Bcl-2 family, which play a critical role in regulating apoptosis, or programmed cell death. The survival of many cancer cells is dependent on the overexpression of these anti-apoptotic proteins. By inhibiting the interaction of Mcl-1 and Bfl-1 with pro-apoptotic proteins, these benzoic acid analogues can disrupt the cellular survival machinery and induce apoptosis in cancer cells. The structural design of these inhibitors, which can feature various chemical functionalizations on the aromatic benzoic acid core, allows for equipotent binding to both Mcl-1 and Bfl-1. nih.gov

Furthermore, research into naphthalene-based scaffolds has revealed their potential to inhibit the protein-protein interaction (PPI) between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation. However, inhibitors based on a 1,4-bis(arylsulfonamido)naphthalene structure can disrupt this interaction. This disruption leads to the accumulation and nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter regions of numerous cytoprotective genes, thereby activating their expression. This modulation of gene expression enhances the cell's antioxidant defenses.

Studies on other benzoic acid derivatives, such as 5-acetamido-2-hydroxy benzoic acid analogues, have shown their potential to selectively inhibit cyclooxygenase-2 (COX-2). nih.gov This inhibition modulates the production of prostaglandins, which are key mediators of inflammation and pain. While not a direct modulation of gene expression in the same vein as transcription factor activation, the inhibition of enzymes like COX-2 has downstream effects on the expression of inflammation-related genes.

The introduction of a fluorine atom into small organic molecules is a common strategy in drug discovery to enhance biological activity. nih.gov For instance, fluoro-substituted benzimidazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines in vitro. researchgate.net

Table 1: In Vitro Activity of Selected Benzoic Acid and Naphthalene Analogues

Compound/Analogue ClassTarget(s)Biological EffectAssay(s) Used
2,5-Substituted Benzoic Acid AnaloguesMcl-1, Bfl-1Inhibition of protein-protein interaction, induction of apoptosisHSQC-NMR, Crystallography
1,4-bis(arylsulfonamido)naphthalene AnaloguesKeap1-Nrf2Inhibition of protein-protein interaction, activation of Nrf2 signalingFluorescence Polarization (FP) Assay, TR-FRET Assay
5-Acetamido-2-hydroxy Benzoic Acid DerivativesCOX-2Enzyme inhibitionMolecular Docking, In-vivo analgesia tests
Fluoro-substituted Benzimidazole DerivativesVarious Cancer Cell LinesAntiproliferative activityMTT Assay

Target Identification and Validation Methodologies for this compound Analogues

The identification and validation of molecular targets are crucial steps in the development of new therapeutic agents. For analogues of this compound, a variety of in vitro methodologies have been employed, primarily guided by the structural characteristics of the compounds and their hypothesized biological activities.

Structure-Based Design and In Silico Screening: For many analogues, the initial step in target identification involves computational methods. Structure-activity relationship (SAR) studies, which analyze how chemical structure relates to biological activity, are fundamental. iomcworld.com For example, in the development of 2,5-substituted benzoic acid inhibitors of Mcl-1 and Bfl-1, a structure-based design approach was utilized. nih.gov This involves using the known three-dimensional structures of the target proteins to design molecules that are predicted to bind with high affinity and selectivity. Molecular docking studies are a key component of this process, allowing for the virtual screening of compound libraries and the prediction of binding modes and affinities. nih.gov

Biochemical and Biophysical Assays: Following in silico prediction, experimental validation is essential. A range of biochemical and biophysical assays are used to confirm the interaction between the compound and its putative target and to quantify the binding affinity.

Fluorescence Polarization (FP) and Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assays: These are high-throughput screening methods commonly used to study protein-protein interactions. For instance, these assays were employed to screen and evaluate the inhibitory potency of 1,4-bis(arylsulfonamido)naphthalene analogues against the Keap1-Nrf2 interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) NMR are powerful for confirming direct binding of a compound to a protein target and for mapping the binding site. This was used in the characterization of 2,5-substituted benzoic acid inhibitors of Mcl-1 and Bfl-1. nih.gov

Enzyme Inhibition Assays: For analogues targeting enzymes, such as the 5-acetamido-2-hydroxy benzoic acid derivatives targeting COX-2, standard enzyme inhibition assays are performed to determine the compound's potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.gov

Cell-Based Assays: To confirm the biological activity of the compounds within a cellular context, various cell-based assays are utilized.

Antiproliferative Assays: The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic or antiproliferative effects of compounds on cancer cell lines. This was used to evaluate fluoro-substituted benzimidazole derivatives. researchgate.net

Gene Expression Analysis: To validate the modulation of gene expression, techniques such as quantitative polymerase chain reaction (qPCR) and western blotting can be used to measure changes in mRNA and protein levels of target genes, respectively.

Table 2: Methodologies for Target Identification and Validation

MethodologyPurposeExample Application
Molecular DockingPredict binding affinity and mode of interactionAnalysis of 5-acetamido-2-hydroxy benzoic acid derivatives with COX-2 nih.gov
Fluorescence Polarization (FP) AssayScreen for inhibitors of protein-protein interactionsScreening of Keap1-Nrf2 interaction inhibitors
TR-FRET AssayQuantify potency of protein-protein interaction inhibitorsEvaluation of 1,4-bis(arylsulfonamido)naphthalene analogues
HSQC-NMR SpectroscopyConfirm direct binding and map interaction siteCharacterization of Mcl-1/Bfl-1 inhibitors nih.gov
MTT AssayMeasure cell viability and antiproliferative effectsEvaluation of fluoro-substituted benzimidazole derivatives researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 5 Fluoro 2 Naphthalen 1 Yl Benzoic Acid and Its Derivatives

Impact of Fluorine Substitution Position and Electronic Effects on Biological Activity and Molecular Recognition

The introduction of a fluorine atom into a molecular scaffold can significantly alter its physicochemical properties and, consequently, its biological activity. In the context of 5-Fluoro-2-(naphthalen-1-yl)benzoic acid, the fluorine at the 5-position of the benzoic acid ring is expected to exert a notable influence.

The fluorine atom is the most electronegative element, leading to a strong electron-withdrawing effect. This can modulate the acidity of the carboxylic acid group, which in turn affects its interaction with biological targets. cambridgemedchemconsulting.com The carbon-fluorine bond is also stronger than a carbon-hydrogen bond, which can enhance the metabolic stability of the compound by blocking potential sites of oxidative metabolism. cambridgemedchemconsulting.com

The small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom, meaning it can replace hydrogen without causing significant steric hindrance. cambridgemedchemconsulting.com This property is advantageous as it can lead to improved binding affinity to target proteins. For instance, in a study on FPMINT, an inhibitor of equilibrative nucleoside transporters, the presence of a halogen substitute in the fluorophenyl moiety was found to be essential for its inhibitory effects. polyu.edu.hk

Furthermore, the strategic placement of fluorine can influence the conformation of the molecule, which is critical for molecular recognition. In a study of 2-fluoro-4-hydroxy benzoic acid, it was observed that the fluorine atom could participate in intramolecular hydrogen bonding, affecting the geometry of the carboxylic acid group. nih.gov While this specific interaction may not occur in this compound due to the substitution pattern, it highlights the potential for fluorine to induce specific conformational preferences that can be crucial for biological activity.

The electronic effects of fluorine can also be seen in its impact on the pKa of nearby functional groups. For example, the introduction of a fluorine atom can lower the pKa of a basic nitrogen, although this may also increase the lipophilicity (LogD) of the molecule. cambridgemedchemconsulting.com

Role of Naphthalene (B1677914) Moiety Conformation and Substituents in Ligand-Target Interactions

The naphthalene moiety in this compound plays a significant role in its interaction with biological targets, primarily through hydrophobic interactions. The large, planar, and lipophilic nature of the naphthalene ring allows it to fit into hydrophobic pockets of proteins.

In a study of 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, replacing a phenyl group with a bulkier naphthalene ring (compound 15) resulted in a 6-fold and 3-fold improvement in binding affinity to Mcl-1 and Bfl-1, respectively, compared to the parent compound. nih.gov This suggests that the increased hydrophobicity provided by the naphthalene ring enhances the interaction with the target proteins. nih.gov

The conformation of the naphthalene ring relative to the benzoic acid core is also critical for optimal binding. Molecular docking studies of inhibitors often reveal specific orientations of the naphthalene group within the active site of a protein. For example, in the design of naphthalene-based SARS-CoV PLpro inhibitors, docking simulations confirmed the strong binding affinity and inhibitory potential of ligands containing a naphthalene moiety. nih.gov

Substituents on the naphthalene ring can further modulate the biological activity. In a study on naphthalene-substituted triazole spirodienones, various derivatives were synthesized to explore their anticancer activity, highlighting the importance of the substitution pattern on the naphthalene ring for biological efficacy. researchgate.net Similarly, research on inhibitors of human equilibrative nucleoside transporters showed that replacing the naphthalene moiety with a benzene (B151609) ring abolished the inhibitory effects, emphasizing the necessity of the naphthalene group for activity. polyu.edu.hk

The following table summarizes the impact of the naphthalene moiety on the binding affinity of 2,5-substituted benzoic acid derivatives to Mcl-1 and Bfl-1, as reported in a study on dual inhibitors. nih.gov

CompoundR GroupMcl-1 Binding Affinity (K i, µM)Bfl-1 Binding Affinity (K i, µM)
1 Phenyl1.8 ± 0.22.5 ± 0.3
14 4-Bromophenyl0.9 ± 0.11.5 ± 0.2
15 Naphthalen-1-yl0.3 ± 0.050.8 ± 0.1

Influence of Benzoic Acid Carboxyl Group Modifications on Binding Affinity and Selectivity

The carboxylic acid group of this compound is a key functional group that often acts as a crucial anchoring point for binding to biological targets, typically through the formation of hydrogen bonds with amino acid residues such as arginine. nih.gov However, the acidic nature of the carboxyl group can lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism. Therefore, modifications of the carboxyl group are often explored to improve the drug-like properties of a compound while maintaining or improving its biological activity.

One common strategy is the use of bioisosteric replacements, where the carboxylic acid is replaced with another functional group that has similar steric and electronic properties. drughunter.comnih.gov Some common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and acyl sulfonamides. nih.gov

Tetrazoles: These are among the most widely used non-classical bioisosteres of carboxylic acids. They have a similar pKa to carboxylic acids and can participate in similar hydrogen bonding interactions. nih.gov

Sulfonamides: These can offer advantages such as increased lipophilicity and metabolic stability. However, they are generally weaker acids than carboxylic acids. nih.gov

Acyl Sulfonamides: These have emerged as promising alternatives as they more closely mimic the acidity of carboxylic acids and can form multiple hydrogen bond interactions. nih.gov

In the development of inhibitors for the anti-apoptotic protein Mcl-1, the carboxyl group of 2,5-substituted benzoic acid derivatives was shown to form a crucial hydrogen bond with an arginine residue in the binding pocket. nih.gov While direct modifications of the carboxyl group of this compound are not extensively reported, the principles of bioisosteric replacement suggest that such modifications could be a viable strategy to enhance its pharmacokinetic profile.

The choice of a suitable bioisostere depends on the specific requirements of the target binding site, including steric constraints and the desired hydrogen bond donor/acceptor properties. drughunter.com

Linker Chemistry and Scaffold Diversity in Analogue Design

The design of analogues of this compound can be further expanded by exploring different linker chemistries and diversifying the core scaffold. The biphenyl-like structure of the parent compound, with a direct bond between the benzoic acid and naphthalene moieties, can be modified by introducing linkers to alter the distance and relative orientation of these two key components.

For instance, in the design of potential SARS-CoV PLpro inhibitors, a -NHCO- linker was used to connect naphthalene and a 3,4-dihydro-2H-pyran moiety. nih.gov This study highlights how different linkers can be employed to optimize the binding of the naphthalene group to its target. The introduction of a linker can provide greater conformational flexibility, allowing the molecule to adopt a more favorable binding pose.

Scaffold diversity is another important aspect of analogue design. This involves replacing the benzoic acid or naphthalene core with other ring systems to explore new chemical space and potentially discover compounds with improved properties. A study on naphthalene-substituted triazole spirodienones demonstrates this approach, where a spiro carbon was used to create a hybrid heterocyclic system with potential antitumor activity. researchgate.net The 1,2,4-triazole (B32235) moiety in these compounds was reported to increase solubility and improve the pharmacological profile. researchgate.net

The following table presents data from a study on naphthalene-based SARS-CoV PLpro inhibitors, illustrating the impact of different linkers and scaffolds on predicted drug-likeness and synthetic accessibility. nih.gov

LigandMolecular WeightLogPHydrogen Bond AcceptorsHydrogen Bond DonorsSynthetic Accessibility
L1 435.484.216265.23
L10 449.453.987270.11
Control 372.484.563258.76

Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective analogues.

Another study developed a 3D-QSAR model for a series of triazole-bearing compounds as cyclooxygenase-2 (COX-2) inhibitors. This model used pharmacophore features such as hydrogen bond acceptors and donors, hydrophobic groups, and aromatic rings to build a predictive model. The study identified the necessity of the naphthyl, triazole, thiazole, and phenyl moieties for anti-COX-2 activity.

These examples demonstrate that QSAR modeling could be a powerful tool for the predictive design of novel analogues of this compound. By generating a dataset of analogues with their corresponding biological activities, a QSAR model could be developed to identify the key structural features that contribute to activity and to predict the potency of new designs before their synthesis.

Derivatization and Chemical Modification Strategies for 5 Fluoro 2 Naphthalen 1 Yl Benzoic Acid

Esterification and Amidation for Prodrug Design or Analytical Applications

The carboxylic acid group of 5-fluoro-2-(naphthalen-1-yl)benzoic acid is a prime target for esterification and amidation. These reactions are fundamental in medicinal chemistry for the creation of prodrugs, which can overcome challenges such as poor solubility, limited permeability, and rapid metabolism.

Esterification: The conversion of the carboxylic acid to an ester can significantly increase the lipophilicity of the molecule, potentially enhancing its absorption across biological membranes. A variety of ester prodrug strategies can be envisioned for this compound, drawing from established methods for other carboxylic acid-containing drugs. These strategies often involve the use of alcohols that, upon in vivo enzymatic or chemical hydrolysis, release the active parent drug.

Prodrug Ester TypePotential AdvantageExample of Alcohol for Esterification
Alkyl EstersIncreased lipophilicityEthanol, Isopropanol
Glycolamide EstersRapid enzymatic hydrolysis in plasmaN,N-Disubstituted 2-hydroxyacetamides
Amino Acid EstersPotential for active transport via amino acid transportersL-Valine, L-Leucine

Amidation: The synthesis of amides from the carboxylic acid of this compound offers another avenue for creating prodrugs or analogs with altered properties. Amide derivatives are generally more stable than esters and can exhibit different pharmacokinetic profiles. Furthermore, derivatization with specific amines can be employed for analytical purposes, such as introducing a fluorescent tag for detection in biological matrices.

Amide DerivativeApplicationExample of Amine for Amidation
Simple AmidesIncreased stability, altered solubilityAmmonia, simple primary or secondary amines
Amino Acid AmidesModified biological activity and transportGlycine methyl ester
Fluorescently Labeled AmidesAnalytical detection and quantificationDansyl cadaverine

Introduction of Additional Functional Groups for Enhanced Activity or Specificity

The introduction of additional functional groups onto the aromatic rings of this compound can have a profound impact on its biological activity and target specificity. Structure-activity relationship (SAR) studies often guide the selection and placement of these functional groups to optimize interactions with biological targets.

Modifications on the Fluorinated Phenyl Ring: The existing fluorine atom influences the electronic properties and metabolic stability of the phenyl ring. Further substitution on this ring can fine-tune these properties.

Modifications on the Naphthalene (B1677914) Ring: The larger surface area of the naphthalene ring system provides numerous positions for the introduction of new functional groups. These modifications can lead to enhanced binding affinity and selectivity for the target protein.

Functional GroupPotential EffectTarget Position
Hydroxyl (-OH)Increased polarity, potential for hydrogen bondingPhenyl or Naphthalene Ring
Amino (-NH2)Introduction of a basic center, potential for salt formationPhenyl or Naphthalene Ring
Methoxy (-OCH3)Increased lipophilicity, altered electronic propertiesPhenyl or Naphthalene Ring
Sulfonamide (-SO2NH2)Strong hydrogen bonding capabilitiesPhenyl or Naphthalene Ring

Conjugation to Polymeric or Supramolecular Scaffolds

The attachment of this compound to polymeric or supramolecular scaffolds is an advanced strategy to develop sophisticated drug delivery systems or functional materials. While specific examples for this exact compound are not prevalent in publicly available literature, the principles can be inferred from studies on similar naphthalen-1-yl-benzoic acid derivatives.

Polymeric Conjugates: By covalently linking this compound to a polymer backbone, it is possible to create a macromolecular prodrug with altered pharmacokinetics, such as a longer circulation half-life. The carboxylic acid group is the most common point of attachment to polymers functionalized with hydroxyl or amino groups.

Supramolecular Scaffolds: Non-covalent encapsulation or complexation of the molecule within a supramolecular host, such as a cyclodextrin (B1172386), can enhance its solubility and stability. For instance, a study on 4-(naphthalen-1-yl)benzoic acid, a structurally related compound, demonstrated its inclusion within a cyclodextrin polymer matrix. researchgate.net This suggests that this compound could similarly form host-guest complexes, which could be beneficial for its formulation and delivery.

Scaffold TypePurposePotential Linkage/Interaction
Poly(ethylene glycol) (PEG)Increased solubility and circulation timeEster or amide bond via the carboxylic acid
CyclodextrinsEnhanced solubility and stabilityHost-guest inclusion of the naphthalene moiety
DendrimersHigh drug loading capacityCovalent attachment to the dendrimer surface

Synthesis of Heterocyclic Derivatives Containing the Benzoic Acid-Naphthalene Motif

The transformation of the carboxylic acid group or other functionalities of this compound into heterocyclic rings can lead to the discovery of novel compounds with distinct pharmacological profiles. The 2-arylbenzoic acid scaffold is a versatile precursor for the synthesis of various heterocyclic systems.

Lactones: Intramolecular cyclization of a derivative of this compound, for instance, through the introduction of a hydroxyl group at a suitable position on the naphthalene ring, could yield a lactone.

Phthalazinones: The reaction of 2-acylbenzoic acids with hydrazines is a well-established method for the synthesis of phthalazinones. While this compound is not a 2-acylbenzoic acid, related synthetic strategies could potentially be adapted to create analogous heterocyclic structures.

Other Heterocycles: The strategic introduction of other reactive functional groups can open pathways to a wide array of heterocyclic systems, each with the potential for unique biological activities.

Heterocyclic SystemSynthetic Precursor StrategyPotential Biological Relevance
BenzofuranonesIntramolecular cyclization of a hydroxymethyl-substituted analogVaried pharmacological activities
IsoindolinonesReaction with amines and a carbonyl sourceCNS activity, enzyme inhibition
OxadiazolesConversion of the carboxylic acid to an oxadiazole ringBioisosteric replacement for the carboxylic acid

Advanced Analytical Methodologies for Research on 5 Fluoro 2 Naphthalen 1 Yl Benzoic Acid in Biological Systems Excluding Clinical Sample Analysis

Chromatographic Techniques for Separation and Quantification (HPLC, LC/MS/MS, UPLC)

Chromatographic techniques are the cornerstone for the separation and quantification of 5-Fluoro-2-(naphthalen-1-yl)benzoic acid from endogenous components in biological samples. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) offer varying degrees of selectivity, sensitivity, and throughput.

High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection is a robust method for quantification. Given the presence of the naphthalene (B1677914) moiety, a strong chromophore and fluorophore, fluorescence detection can offer enhanced sensitivity and selectivity over UV detection. A reversed-phase C18 column is typically employed for the separation of nonpolar to moderately polar compounds like this benzoic acid derivative. helixchrom.comusda.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode to achieve optimal separation from matrix components. ekb.egupb.ro

Ultra-High-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically <2 µm). This results in significantly faster analysis times, improved resolution, and higher peak capacities, making it suitable for high-throughput research applications. researchgate.netnih.gov A UPLC method for this compound would allow for rapid quantification from a large number of research samples with high precision. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is the gold standard for achieving the highest levels of sensitivity and selectivity. nih.gov This technique couples the separation power of HPLC or UPLC with the mass analysis capabilities of a tandem mass spectrometer. For this compound, electrospray ionization (ESI) in negative ion mode would be highly effective due to the acidic nature of the carboxylic acid group. Quantification is performed using Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition, providing exceptional specificity and minimizing interferences from the biological matrix. nih.gov

The following table summarizes hypothetical, yet scientifically plausible, chromatographic conditions for the analysis of this compound in a biological matrix.

Table 1: Illustrative Chromatographic Conditions

Parameter HPLC UPLC-MS/MS
Column Reversed-phase C18 (4.6 x 150 mm, 5 µm) Reversed-phase C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile Acetonitrile
Gradient 50-95% B over 10 minutes 40-90% B over 2 minutes
Flow Rate 1.0 mL/min 0.4 mL/min
Detection Fluorescence (Excitation: ~280 nm, Emission: ~340 nm) ESI Negative, MRM
Injection Volume 10 µL 2 µL

| Run Time | ~15 minutes | ~3 minutes |

Derivatization Techniques for Enhanced Detection, Separation, and Ionization in Mass Spectrometry

Derivatization is a chemical modification process used to alter the physicochemical properties of an analyte to improve its analytical performance. nih.gov For this compound, derivatization can be employed to enhance its volatility for gas chromatography, improve its ionization efficiency in mass spectrometry, or introduce a fluorescent tag for more sensitive detection. nih.govnih.gov

A common derivatization strategy for carboxylic acids involves esterification. This process converts the polar carboxylic acid group into a less polar ester, which can improve chromatographic peak shape and reduce tailing. Reagents such as diazomethane (B1218177) or alkyl halides in the presence of a base can be used for this purpose.

For mass spectrometry, derivatization can be used to introduce a readily ionizable group, thereby increasing the signal intensity. Reagents that introduce a permanently charged quaternary ammonium group can significantly enhance ESI efficiency. Furthermore, derivatization can be used to shift the mass of the analyte to a region of the spectrum with lower background noise.

In the context of fluorescence detection, while the naphthalene group is inherently fluorescent, derivatization with highly fluorescent tags like dansyl chloride could be considered if extremely low detection limits are required, although this may not be necessary for most applications. nih.gov A key advantage of derivatization is the ability to tailor the analyte's properties for a specific analytical platform. nih.gov

Table 2: Potential Derivatization Strategies for Carboxylic Acids

Reagent Target Functional Group Purpose
3-Nitrophenylhydrazine (3-NPH) Carboxylic Acid Enhances ionization for LC-MS analysis. nih.gov
Diazomethane Carboxylic Acid Forms methyl ester for improved chromatography.
Pentafluorobenzyl Bromide (PFBBr) Carboxylic Acid Introduces an electrophoric group for electron capture detection in GC.

| Dansyl Chloride | Carboxylic Acid (via coupling agent) | Adds a highly fluorescent tag for HPLC-Fluorescence detection. nih.gov |

Spectroscopic Quantification Methods in Complex Biological Matrices

Beyond chromatography, direct spectroscopic methods can, in some research contexts, be used for quantification. The inherent fluorescence of the naphthalene moiety in this compound makes fluorescence spectroscopy a potentially viable technique. This method measures the intensity of light emitted by the compound after it has been excited by light of a specific wavelength.

However, the direct spectroscopic analysis of complex biological matrices is fraught with challenges. The primary issue is the 'matrix effect,' where endogenous substances in the sample can interfere with the measurement. nih.gov These interferences can manifest as background fluorescence, which obscures the signal from the analyte, or as quenching, where other molecules in the sample reduce the fluorescence intensity of the analyte, leading to an underestimation of its concentration.

To mitigate these issues, extensive sample preparation, such as liquid-liquid extraction or solid-phase extraction, is required to remove interfering components. researchgate.net Furthermore, the use of standard addition methods, where known amounts of the analyte are added to the sample, can help to compensate for matrix effects. While not as specific or widely applicable as chromatographic methods for complex matrices, fluorescence spectroscopy can be a useful tool for preliminary studies or in simpler, well-characterized biological systems.

Bioanalytical Method Validation for Research Applications (e.g., Accuracy, Precision, Linearity)

For research applications, a bioanalytical method must be validated to ensure that it is reliable and reproducible. nih.goveuropa.eu While the validation requirements for non-clinical research may not be as stringent as those for regulatory submissions, adherence to fundamental validation parameters is crucial for data integrity. The key parameters for validation include accuracy, precision, linearity, selectivity, and the lower limit of quantification (LLOQ). nih.gov

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu

Accuracy refers to the closeness of the measured value to the true value and is typically expressed as the percentage of recovery. nih.gov

Precision measures the degree of scatter between a series of measurements and is expressed as the coefficient of variation (CV) or relative standard deviation (RSD). europa.eu

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

The following table outlines typical acceptance criteria for these validation parameters in a research setting.

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria

Validation Parameter Measurement Acceptance Criteria for Research Applications
Selectivity Analysis of blank matrix from at least 6 sources No significant interference at the retention time of the analyte (<20% of LLOQ). europa.eu
Linearity Correlation coefficient (r²) of the calibration curve r² ≥ 0.99
Accuracy Mean concentration as a percentage of the nominal value Within ±15% of the nominal value (±20% at LLOQ). europa.eu
Precision (Intra- and Inter-day) Coefficient of Variation (CV%) ≤15% (≤20% at LLOQ). europa.eu
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio and demonstration of accuracy and precision S/N > 10; accuracy and precision within acceptable limits.
Matrix Effect Comparison of analyte response in post-extraction spiked samples vs. neat solution CV of the response ratio should be ≤15%.
Recovery Comparison of analyte response in pre-extraction spiked samples vs. post-extraction spiked samples Consistent, precise, and reproducible.

| Stability | Analysis of samples under various storage and handling conditions | Analyte concentration should be within ±15% of the initial concentration. |

Exploration of 5 Fluoro 2 Naphthalen 1 Yl Benzoic Acid in Materials Science and Supramolecular Chemistry

Design of Hydrogen-Bonded Supramolecular Architectures

The design of predictable and robust supramolecular architectures relies heavily on strong and directional non-covalent interactions, with hydrogen bonding being a primary tool for chemists. The carboxylic acid group of 5-Fluoro-2-(naphthalen-1-yl)benzoic acid is an excellent hydrogen bond donor and acceptor, capable of forming well-defined synthons, such as the classic carboxylic acid dimer.

The presence of the fluorine atom at the 5-position can influence the acidity of the carboxylic proton and introduce other potential non-covalent interactions, such as C–H···F and F···F contacts, which can further guide the self-assembly process. The large, planar naphthalene (B1677914) ring introduces the possibility of π-π stacking interactions, which can act in concert with hydrogen bonding to create extended 1D, 2D, or 3D networks. The interplay between these various interactions allows for the rational design of complex, multidimensional supramolecular structures. While specific studies on the supramolecular architecture of this compound are not abundant, the principles are well-established with related molecules. acs.org

Incorporation into Photoresponsive Systems and Functional Materials

Naphthalene derivatives are well-known for their photophysical properties, including strong UV absorption and fluorescence. This makes this compound a prime candidate for incorporation into photoresponsive systems. The naphthalene unit can act as a chromophore, absorbing light energy and potentially transferring it to other parts of a molecular or supramolecular assembly.

The introduction of a fluorine atom can subtly modify the electronic properties of the naphthalene ring system, potentially tuning its absorption and emission wavelengths. This can be advantageous in the design of functional materials such as organic light-emitting diodes (OLEDs) or fluorescent sensors. For instance, changes in the fluorescence of the naphthalene moiety upon binding to an analyte could form the basis of a sensory device. The carboxylic acid group provides a convenient handle for covalently incorporating the molecule into larger systems, such as polymers or surfaces, to impart photoresponsive behavior.

Applications as Building Blocks for Specialty Polymers, Dyes, and Pigments

The bifunctional nature of this compound, with its reactive carboxylic acid group and modifiable aromatic rings, makes it a versatile building block for specialty polymers. The carboxylic acid can be converted into an ester or amide to participate in polymerization reactions, leading to polyesters or polyamides with pendant naphthalene groups. These bulky side chains would significantly impact the polymer's physical properties, such as its glass transition temperature and solubility. The fluorine atom can enhance thermal stability and chemical resistance. Naphthalene-based polymers have been investigated for various applications, including as catalytic supports. nih.gov

In the realm of dyes and pigments, the naphthalene core is a common structural motif in many azo dyes. wikipedia.orgicrc.ac.ir The amino-functionalized derivatives of naphthalene are often used as precursors in the synthesis of a wide array of synthetic dyes. wikipedia.org While this compound is not an azo dye itself, it could be chemically modified to become a precursor for high-performance pigments, where the fluorine substituent could enhance stability and the naphthalene group would contribute to the color and lightfastness properties.

Table 1: Examples of Naphthalene-Based Compounds and their Applications

Compound NameApplicationReference
Aminonaphthalenesulfonic acidsPrecursors for synthetic dyes wikipedia.org
Naphthalenedisulfonic acidsPrecursors for pharmaceuticals, dispersants wikipedia.org
Naphthalene-based azo dyesDyeing of polyester (B1180765) fibers icrc.ac.ir
Naphthalene-based polymersCatalytic supports for cross-coupling reactions nih.gov

Coordination Chemistry with Metal Centers for Material or Catalytic Applications

The carboxylate group of this compound is an excellent ligand for a wide variety of metal ions. This allows for the formation of coordination complexes and metal-organic frameworks (MOFs). rsc.orgresearchgate.netresearchgate.netnih.gov The structure of the resulting material would be influenced by the coordination preference of the metal ion and the steric bulk of the naphthalene ligand. The fluorine atom could also participate in secondary coordination interactions in some cases.

These metal complexes could have interesting magnetic, optical, or porous properties. For example, MOFs constructed from this ligand could exhibit porosity, making them candidates for gas storage or separation applications. Furthermore, the incorporation of metal centers opens the door to catalytic applications. The metal centers themselves can be catalytically active, or the organic ligand can be designed to assist in a catalytic process. While specific catalytic cycles involving this compound complexes are not detailed in the literature, related fluorinated benzoic acids and naphthalene-containing ligands have been used in catalysis. For instance, some fluorinated benzoic acid derivatives are used as precursors for agrochemical and pharmaceutical products. nih.gov

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Pathways for Complex Analogues

The synthesis of complex biaryl compounds like 5-Fluoro-2-(naphthalen-1-yl)benzoic acid often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. A significant challenge lies in developing more sustainable and efficient synthetic routes. Future research should focus on:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, such as water or bio-based solvents, and developing recyclable catalyst systems to reduce the environmental impact of synthesis. nih.govresearchgate.net This includes exploring nickel-catalyzed couplings, which offer a more cost-effective and earth-abundant alternative to palladium. bohrium.com

C-H Bond Functionalization: Exploring direct C-H activation and functionalization of both the benzoic acid and naphthalene (B1677914) rings would provide a more atom-economical and step-efficient method for creating analogues. nih.govsigmaaldrich.comuni.lu This approach avoids the pre-functionalization of starting materials typically required for cross-coupling reactions.

Photoredox Catalysis: Utilizing visible-light photoredox catalysis presents a metal-free and milder alternative for constructing the biaryl bond or for late-stage functionalization of the scaffold. ossila.com

These advancements would not only streamline the synthesis of the parent compound but also facilitate the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Deeper Mechanistic Elucidation of Biological Actions at the Sub-cellular Level

Understanding how this compound interacts with biological systems at a molecular and sub-cellular level is paramount to its development as a potential therapeutic agent. Challenges and future directions include:

Target Identification and Validation: A crucial first step is to identify the primary protein targets of the compound. Techniques like chemical proteomics can be employed to systematically identify protein-drug interactions within a complex cellular environment. ijpsjournal.comekb.eg

Sub-cellular Localization: Determining the specific cellular compartments where the compound accumulates is essential for understanding its mechanism of action. This can be achieved through the synthesis of fluorescently labeled analogues for imaging studies.

Mechanism of Action Studies: Once a target is identified, detailed mechanistic studies are required. For instance, if the compound targets a specific enzyme, kinetic assays would be necessary to determine the mode of inhibition. If it induces apoptosis, the specific signaling pathways involved (e.g., caspase activation, mitochondrial membrane potential disruption) need to be elucidated. Research on related naphthalene derivatives suggests that they can induce apoptosis and inhibit tumor growth. researchgate.net

Integration of Multi-Omics Data for Comprehensive Biological Profiling of Compound Effects

A systems-level understanding of the biological effects of this compound can be achieved through the integration of multiple "omics" datasets. This presents both an opportunity and a challenge:

Multi-Omics Data Generation: This involves generating comprehensive datasets, including transcriptomics (gene expression), proteomics (protein expression and post-translational modifications), and metabolomics (metabolite profiles), from cells or tissues treated with the compound. mdpi.comnih.govnih.gov

Bioinformatic Analysis: The major challenge lies in the sophisticated bioinformatic analysis required to integrate these large datasets and extract meaningful biological insights. nih.gov This can help to build regulatory networks and understand the downstream effects of the compound's interaction with its primary target(s). nih.gov

Biomarker Discovery: A comprehensive multi-omics profile can aid in the discovery of biomarkers that could predict a patient's response to the compound in a clinical setting, paving the way for personalized medicine. nih.gov

Exploration of Emerging Therapeutic Areas for Benzoic Acid-Naphthalene Scaffolds

The benzoic acid-naphthalene scaffold is a versatile pharmacophore with potential applications in various diseases. Future research should not be limited to a single therapeutic area.

Anticancer Potential: Naphthalene derivatives have shown a wide range of biological activities, including anticancer effects. ekb.egresearchgate.net Future studies should evaluate this compound and its analogues against a broad panel of cancer cell lines to identify potential new therapeutic applications.

Anti-inflammatory Activity: Many 2-arylpropionic acids are well-known non-steroidal anti-inflammatory drugs (NSAIDs). Given the structural similarity, exploring the anti-inflammatory potential of this scaffold is a logical step. This would involve investigating its effects on key inflammatory mediators and pathways.

Other Therapeutic Areas: The broad biological activity of naphthalene-containing compounds suggests that this scaffold could be relevant for other diseases, such as neurodegenerative disorders or infectious diseases. researchgate.net Screening against a wider range of biological targets could uncover novel therapeutic opportunities.

Advancements in Computational Design for Enhanced Potency, Selectivity, and Desired Molecular Properties

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound, these approaches can be used to:

Quantitative Structure-Activity Relationship (QSAR) Studies: Develop QSAR models to understand the relationship between the chemical structure of analogues and their biological activity. This can guide the design of new derivatives with improved potency.

Structure-Based Drug Design (SBDD): If the 3D structure of a biological target is known, SBDD techniques like molecular docking and molecular dynamics simulations can be used to predict the binding mode of the compound and design modifications to enhance binding affinity and selectivity. This is particularly relevant for designing specific kinase inhibitors, a common application for such scaffolds.

In Silico ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, helping to prioritize compounds with favorable drug-like properties for synthesis and experimental testing.

By systematically addressing these research directions and overcoming the associated challenges, the scientific community can fully elucidate the therapeutic potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-Fluoro-2-(naphthalen-1-yl)benzoic acid, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling naphthalene derivatives with fluorinated benzoic acid precursors. For example, Suzuki-Miyaura cross-coupling or Ullmann-type reactions can introduce the naphthalen-1-yl group to the benzoic acid core. Key steps include:

  • Fluorination : Selective fluorination at the 5-position using agents like Selectfluor™ or KF in polar aprotic solvents (e.g., DMF) .
  • Coupling : Palladium-catalyzed coupling reactions under inert atmospheres (N₂/Ar) with temperature control (e.g., 80–110°C) .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄) and base (e.g., Na₂CO₃ vs. Cs₂CO₃) to improve yields .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced splitting patterns, naphthalene aromatic signals) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion verification (e.g., [M-H]⁻ peak at m/z 291.07) .
  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98%) .
    • Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve bond angles and packing motifs .

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Solubility : Sparingly soluble in water; better solubility in DMSO, DMF, or THF. Use sonication or mild heating (40–50°C) to prepare stock solutions .
  • Stability : Store at 4°C in amber vials under inert gas (N₂) to prevent hydrolysis of the carboxylic acid group or fluorine displacement .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic and steric properties of the molecule in supramolecular interactions?

  • Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces. Fluorine’s electronegativity increases electron withdrawal, polarizing the benzoic acid ring and enhancing hydrogen-bonding capacity with target proteins .
  • Experimental Validation : Compare binding affinities (e.g., via ITC or SPR) between fluorinated and non-fluorinated analogs with enzymes like dihydroorotate dehydrogenase (DHODH) .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?

  • Case Study : Discrepancies in coupling reaction yields (e.g., 45% vs. 70%) may arise from:

  • Catalyst Deactivation : Trace oxygen or moisture reduces Pd catalyst efficiency. Use rigorous degassing and anhydrous conditions .
  • Byproduct Formation : Monitor for diaryl ether byproducts via LC-MS; optimize ligand choice (e.g., SPhos vs. XPhos) to suppress side reactions .
    • Data Harmonization : Cross-validate NMR chemical shifts with computational predictions (e.g., ACD/Labs or ChemDraw) .

Q. How can researchers design derivatives of this compound for targeted biological activity studies?

  • Rational Design :

  • Bioisosteric Replacement : Substitute the naphthalene ring with quinoline or biphenyl groups to modulate lipophilicity .
  • Functionalization : Introduce methylthio (-SCH₃) or methoxy (-OCH₃) groups at the 3-position to enhance membrane permeability .
    • Biological Assays :
  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
  • Cellular Uptake : Radiolabel the compound (e.g., ¹⁸F for PET imaging) to track biodistribution in cancer cell lines .

Key Research Findings

  • Structural Insights : X-ray crystallography of analogs (e.g., 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol) reveals planar naphthalene-benzoic acid systems with intermolecular π-π stacking .
  • Biological Relevance : Fluorine enhances metabolic stability in vivo, making derivatives potential leads for anti-inflammatory agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.